molecular formula C15H14BrN3O2 B14950526 (2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide

(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide

Cat. No.: B14950526
M. Wt: 348.19 g/mol
InChI Key: YYWGZODIAFDGIG-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide: is an organic compound characterized by its unique structure, which includes a hydrazinecarboxamide group and a bromobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide typically involves the condensation of 4-bromobenzyl alcohol with 4-formylbenzoic acid, followed by the reaction with hydrazinecarboxamide. The reaction conditions often include the use of a suitable solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarboxamide group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromobenzylidene moiety, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromobenzyl alcohol: A precursor in the synthesis of (2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide.

    4-Formylbenzoic acid: Another precursor used in the synthesis.

    Hydrazinecarboxamide: A key reactant in the formation of the compound.

Comparison: Compared to its precursors, this compound exhibits unique properties due to the combination of functional groups. This combination allows for a broader range of chemical reactions and applications. Its bromobenzylidene moiety provides additional sites for functionalization, making it more versatile than simpler compounds like 4-bromobenzyl alcohol or 4-formylbenzoic acid.

Properties

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19 g/mol

IUPAC Name

[(E)-[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C15H14BrN3O2/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+

InChI Key

YYWGZODIAFDGIG-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)N)Br

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.